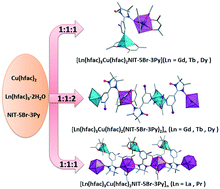Cu–Ln compounds based on nitronyl nitroxide radicals: synthesis, structure, and magnetic and fluorescence properties†
CrystEngComm Pub Date: 2016-11-10 DOI: 10.1039/C6CE02049F
Abstract
Three series of nitronyl nitroxide radical 3d–4f compounds, namely, [Ln(hfac)3Cu(hfac)2NIT-5Br-3Py]n (LnIII = La (1), Pr (2)), [Ln(hfac)3Cu(hfac)2NIT-5Br-3Py] (LnIII = Gd (3), Tb (4), Dy (5)) and [Ln(hfac)3Cu(hfac)2(NIT-5Br-3Py)2]n (LnIII = Gd (6), Tb (7), Dy (8); NIT-5Br-3Py = 2-(5-bromo-3-pyridyl)-4,4,5,5-tetramethyl-imidazoline-1-oxyl-3-oxide; hfac = hexafluoroacetylacetonate) have been successfully obtained. Single crystal X-ray crystallographic analysis reveals that complexes 1 and 2 consist of 1D chains built up by Ln(hfac)3 units bridged by the radical ligands through their NO moieties and the additional Cu ions are coordinated to the nitrogen atoms of the radicals. Complexes 3–5 are rare hetero-binuclear Cu–Ln compounds bridged by the nitronyl nitroxide radicals while complexes 6–8 possess one-dimensional chain structures with a repeating [Cu–Rad–Ln–Rad] sequence. DC magnetic studies show ferromagnetic interaction between the LnIII ion and the coordinated NO group in compounds 3–8. Tb–Cu derivatives (complexes 4 and 7) display frequency dependent ac magnetic susceptibilities, indicating slow magnetic relaxation behavior. The room-temperature photoluminescence spectra of complexes 4 and 7 exhibit strong characteristic emissions in the visible region.


Recommended Literature
- [1] A immunosensor for the diagnosis of canine distemper virus infection using SPR and EIS
- [2] Correction: Visible-light unmasking of heterocyclic quinone methide radicals from alkoxyamines
- [3] Aqueous biphasic catalysis as a powerful tool for catalyst recycling in telomerization and hydrogenation chemistry†
- [4] Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†
- [5] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [6] Proton conduction in Mo(vi)-based metallo-supramolecular polymers†
- [7] Natural iron ore as a novel substrate for the biosynthesis of bioactive-stable ZnO@CuO@iron ore NCs: a magnetically recyclable and reusable superior nanocatalyst for the degradation of organic dyes, reduction of Cr(vi) and adsorption of crude oil aromatic compounds, including PAHs†
- [8] A new, high performance CuO/LiNi0.5Mn1.5O4 lithium-ion battery†
- [9] Chiral non-stoichiometric ternary silver indium sulfide quantum dots: investigation on the chirality transfer by cysteine†
- [10] Mixed self-assembled monolayer gate dielectrics for low-voltage solution-processed polymer field-effect transistors†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 19238-49-4
-
CAS no.: 169555-93-5









